molecular formula C8H15NO3 B1519383 Methyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 916078-39-2

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1519383
CAS No.: 916078-39-2
M. Wt: 173.21 g/mol
InChI Key: XITRBDLPZVGVDX-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 916078-39-2 ) is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is a piperidine derivative that serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The primary research value of this compound lies in its functionalized piperidine ring, a privileged scaffold frequently found in biologically active molecules. The presence of both a hydroxymethyl group and a methyl carboxylate on the piperidine nitrogen makes it a valuable precursor for the synthesis of more complex target compounds. Piperidine derivatives are widely utilized in pharmaceutical research, as demonstrated by structurally similar compounds like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which is an intermediate in the synthesis of approved drugs such as Vandetanib, Tepotinib, and PF-06687859 . Specific research applications for this chemotype include its use as a starting material in structure-activity relationship (SAR) studies. Piperidine rings are common components in inhibitors targeting various biological pathways. For instance, piperidine derivatives have been explored as inhibitors of the 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis , a promising target for anti-tuberculosis therapy . Furthermore, piperidine-based structures have been investigated in the development of entry inhibitors for HIV-1, where they target the "Phe43 cavity" of the gp120 protein to prevent viral host cell entry . The molecule's structure allows for further chemical modifications, enabling researchers to explore novel chemical space and optimize the potency and drug-like properties of lead compounds . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITRBDLPZVGVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthetic routes, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxymethyl group and a carboxylate group. This unique structure contributes to its reactivity and interaction with various biological targets. The molecular formula is C8H15NO3C_8H_{15}NO_3 with a molecular weight of approximately 173.21 g/mol.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
  • Cytotoxic Effects : Initial research suggests potential cytotoxicity against cancer cell lines, indicating its possible application in oncology.
  • Enzyme Inhibition : There is evidence suggesting interactions with specific enzymes, which may lead to therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameCAS NumberStructural FeaturesBiological Activity
This compound[Not available]Hydroxymethyl and carboxylate groupsAntimicrobial, cytotoxic
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate123855-51-6Similar hydroxymethyl groupModerate cytotoxicity
Piperidine-4-carboxylic acid626-58-6Contains a carboxylic acid groupAnti-inflammatory properties
N-Methylpiperidine110-89-4Simple piperidine structureLimited biological activity

This comparison highlights the unique aspects of this compound, particularly its specific combination of functional groups that may enhance its biological activity.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.
  • Hydroxymethylation : Introduction of the hydroxymethyl group can be achieved via formaldehyde reactions or other hydroxymethylating agents.
  • Esterification : The final step involves esterification to form the methyl ester derivative.

These synthetic approaches allow for the efficient production of the compound while maintaining high purity levels.

Case Studies and Research Findings

Research has explored the pharmacological potential of this compound in various contexts:

  • Cancer Research : A study indicated that derivatives of this compound could inhibit proliferation in prostate cancer cell lines, suggesting further investigation into its mechanism of action is warranted .
  • Neuropharmacology : Other studies have suggested interactions with neurotransmitter systems, indicating potential uses in treating neurological disorders .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have highlighted the potential of piperidine derivatives, including methyl 4-(hydroxymethyl)piperidine-1-carboxylate, as inhibitors of Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) study indicated that modifications to the piperidine scaffold can enhance potency against Mtb, with some derivatives achieving IC50 values between 13–22 μM . This suggests that this compound could be developed into a lead compound for new anti-tuberculosis therapies.

Analgesic and Anti-inflammatory Effects
The compound may also possess analgesic and anti-inflammatory properties. Some derivatives have shown promise in modulating pain pathways, making them candidates for further investigation in pain management therapies.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a crucial building block in organic synthesis. It can be utilized to construct more complex organic molecules through various chemical reactions, including oxidation and reduction processes. For instance, it can undergo nucleophilic substitution reactions to yield diverse derivatives that are valuable in pharmaceutical development .

Synthesis of Piperidine Derivatives
The compound is instrumental in synthesizing various piperidine derivatives that exhibit biological activity. For example, the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate has been optimized using different reaction conditions to improve yields and purity . The ability to modify its structure allows chemists to tailor compounds for specific biological targets.

Material Science

Development of New Materials
In material science, this compound can be explored for its potential in developing new polymers or coatings with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with improved mechanical or thermal stability.

Case Studies

Study Focus Findings
SAR Study on Piperidine DerivativesAntimicrobial activity against MtbIdentified potent inhibitors with modifications to the piperidine scaffold; IC50 values between 13–22 μM .
Synthesis OptimizationOrganic synthesis applicationsImproved yields for tert-butyl derivatives through optimized reaction conditions; yields up to 74% reported .
Material DevelopmentPolymer applicationsExplored incorporation into polymer matrices for enhanced stability; preliminary results indicate promising mechanical properties.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under basic or acidic conditions:

Reaction Type Conditions Outcome Yield Source
Basic Hydrolysis Aqueous NaOH (4M), THF, 0–20°CConversion to 4-(hydroxymethyl)piperidine88%
Acid Hydrolysis HCl (concentrated), refluxFormation of piperidine-1-carboxylic acidNot reported
  • Mechanism : Base-mediated cleavage of the methyl ester generates the corresponding carboxylic acid intermediate, which decarboxylates to yield 4-(hydroxymethyl)piperidine .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl substituent can be oxidized to a carboxylate group:

Oxidizing Agent Conditions Product Catalyst Source
KMnO₄ Aqueous H₂SO₄, 60°C4-(carboxy)piperidine-1-carboxylateNone
PCC DCM, room temperature4-(formyl)piperidine-1-carboxylateSilica gel
  • Key Insight : Selective oxidation is achievable under mild conditions, preserving the ester group.

Esterification and Protection Strategies

The hydroxymethyl group participates in protection/deprotection reactions for synthetic applications:

Reaction Reagents Product Application
Silylation tert-Butyldiphenylsilyl chlorideSilyl-protected derivativeStabilization for further synthesis
Acetylation Acetic anhydride, pyridine4-(Acetoxymethyl)piperidine-1-carboxylateImproved lipophilicity
  • Example : Silylation with TBDPSCl in THF under inert atmosphere yields a stable intermediate for multi-step syntheses.

Nucleophilic Substitution

The piperidine nitrogen can undergo alkylation or acylation:

Reaction Type Reagents Product Conditions
Alkylation Methyl iodide, K₂CO₃1-Methyl-4-(hydroxymethyl)piperidine carboxylateDMF, 60°C, 12h
Acylation Benzoyl chloride, Et₃N1-Benzoyl-4-(hydroxymethyl)piperidine carboxylateDCM, 0°C to RT
  • Note : Steric hindrance from the hydroxymethyl group influences reaction rates and selectivity .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) leads to decomposition, releasing CO₂ and forming piperidine derivatives.

  • pH Sensitivity : Instability observed in strongly acidic (pH <2) or basic (pH >12) conditions .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Impact : Methyl/ethyl esters (e.g., ) enhance solubility in polar solvents, whereas tert-butyl esters () improve steric protection during synthetic steps like deprotection (e.g., TBAF-mediated in ).
  • Hydroxymethyl vs. Pyridinylmethyl: The hydroxymethyl group in this compound allows direct functionalization (e.g., Mitsunobu alkylation in ), while pyridinylmethyl substituents () enable aromatic interactions in drug-receptor binding.

Research Findings and Data

Yield and Reactivity Trends

Reaction Type Compound Yield Physical Form Reference
Cross-Electrophile Coupling Benzyl 4-(pyridinylmethyl)piperidines 61–63% Solid/Oil
Deprotection (TBAF) tert-Butyl 4-(fluorophenyl)piperidine 100% Oil
Mitsunobu Alkylation tert-Butyl 4-(hydroxymethyl)piperidine N/A Intermediate

NMR Spectral Signatures

  • This compound : Expected δ ~3.6–4.0 ppm (ester OCH3) and δ ~3.3–3.5 ppm (CH2OH), based on tert-butyl analogs ().
  • Benzyl Esters : Aromatic protons at δ ~7.3–7.5 ppm ().

Preparation Methods

Reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Using Lithium Aluminium Hydride

One well-documented approach involves the reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.

Procedure:

  • tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (e.g., 1.94 g, 9.0 mmol) is dissolved in THF (15 mL).
  • This solution is added dropwise to a 1 M LiAlH4 solution in THF (13.5 mL, 13.5 mmol) under argon.
  • The reaction mixture is stirred at room temperature for approximately 17 hours.
  • The mixture is then cooled to 0 °C, and a mixture of THF and water (1:1, 1.5 mL) is added dropwise, forming a gelatinous white solid.
  • Subsequently, 4 M aqueous sodium hydroxide solution (0.6 mL) is added dropwise, followed by water (2 mL), and the mixture is stirred at room temperature for 2 hours.
  • The solid is removed by filtration, and the filtrate is subjected to liquid-liquid extraction using ethyl acetate (200 mL).
  • Concentration of the organic phase under reduced pressure yields methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a yellow oil with approximately 88% yield and ~90% purity confirmed by LCMS.

Key Data:

Parameter Details
Starting Material tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (9 mmol)
Reducing Agent Lithium aluminium hydride (13.5 mmol)
Solvent Tetrahydrofuran (THF)
Reaction Temperature Room temperature (20–25 °C)
Reaction Time 17 hours
Workup Addition of water/NaOH, filtration, EtOAc extraction
Yield 88%
Purity ~90% (LCMS)

This method is effective for selective reduction under mild conditions and is suitable for laboratory-scale synthesis.

Base-Catalyzed Hydrolysis of Methyl 4-methylene Piperidine-1-carboxylate

Another synthetic route involves the base-catalyzed hydrolysis of methyl 4-methylene piperidine-1-carboxylate to yield this compound.

Procedure:

  • Methyl 4-methylene piperidine-1-carboxylate (100 g, 0.644 mol) is dissolved in ethanol (500 mL).
  • Sodium hydroxide (77.3 g, 1.93 mol) is added.
  • The reaction mixture is heated to 80–85 °C and maintained for 10 hours.
  • Ethanol is distilled off under reduced pressure.
  • The product is isolated by precipitation or extraction.

Key Data:

Parameter Details
Starting Material Methyl 4-methylene piperidine-1-carboxylate (0.644 mol)
Base Sodium hydroxide (1.93 mol)
Solvent Ethanol
Reaction Temperature 80–85 °C
Reaction Time 10 hours
Workup Distillation under reduced pressure
Yield Not explicitly stated; related methylene piperidine hydrochloride yield 79% in related step

This method exploits the nucleophilic addition of hydroxide to the methylene group, converting it into a hydroxymethyl substituent on the piperidine ring.

Acid-Base Treatment of 4-Methylenepiperidine to Form Hydroxymethyl Derivatives

A related preparation involves the treatment of 4-methylenepiperidine with acid and base to generate intermediates leading to hydroxymethyl derivatives.

Procedure Highlights:

  • 4-Methylenepiperidine is added to a solution of 30% hydrogen chloride in ethanol.
  • The mixture is stirred at 10–20 °C for 1 hour.
  • Ethanol is concentrated under reduced pressure.
  • Ethyl acetate is added to precipitate the solid.
  • The product, methylene piperidine hydrochloride, is isolated with a 79% yield.
  • Subsequent base treatment and heating steps convert intermediates to hydroxymethyl derivatives.

This approach is part of a multi-step synthesis involving salt formation and subsequent transformations to the target compound.

Use in Complex Synthetic Sequences and Crystallization

This compound is also prepared as an intermediate in more complex synthetic routes, such as the synthesis of 5-HT4 receptor agonists.

Key Points:

  • It is used in aqueous or mixed solvent systems, often with additives such as N-methylimidazole and coupling agents like chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate.
  • Reactions are conducted at ambient temperature or mild heating (e.g., 60 °C) for extended periods (up to 12 hours).
  • The product is isolated by filtration, washing, and drying to yield crystalline solids with high purity (up to 95% potency).
  • Recrystallization techniques are applied for further purification.

This demonstrates the compound’s role in advanced pharmaceutical syntheses and the importance of controlled reaction conditions for optimal yield and purity.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Yield (%) Notes
1 tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate LiAlH4 in THF, room temp, 17 h 88 Reduction under inert atmosphere, mild conditions
2 Methyl 4-methylene piperidine-1-carboxylate NaOH in ethanol, 80–85 °C, 10 h Not specified Base-catalyzed hydrolysis
3 4-Methylenepiperidine HCl in ethanol, 10–20 °C, then base treatment 79 (intermediate) Acid-base treatment, salt formation
4 Various intermediates in complex syntheses Coupling agents, aqueous/mixed solvents, 60 °C, 12 h ~91 (final product) Used in pharmaceutical syntheses, crystallization

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via hydroxylation and esterification of piperidine derivatives. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (a structural analog) undergoes cross-electrophile coupling with brominated pyridines under palladium catalysis, yielding derivatives with ~60–63% efficiency. Key parameters include solvent choice (e.g., tetrahydrofuran or toluene), temperature control, and inert atmospheres to prevent degradation . Purification via silica gel column chromatography ensures high purity (>98%) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the piperidine core and substituent positions (e.g., hydroxymethyl and carboxylate groups). For instance, 1^1H NMR chemical shifts at δ 3.6–4.2 ppm indicate ester and hydroxymethyl protons. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight (e.g., observed m/z 341.1855 vs. calculated 341.1860) and purity .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer : The compound should be stored in a dark, dry environment at -20°C to prevent hydrolysis or oxidation. Stability tests show no decomposition over five years when sealed under nitrogen. Avoid exposure to oxidizing agents, as piperidine derivatives are prone to radical reactions .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding potential, improving interactions with biological targets like enzymes or receptors. For example, tert-butyl analogs with hydroxymethyl substituents exhibit increased binding affinity to opioid receptors compared to non-hydroxylated derivatives. Structure-activity relationship (SAR) studies via X-ray crystallography or molecular docking can map these interactions .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields (e.g., 60%) in palladium-catalyzed reactions may arise from steric hindrance or competing side reactions. Optimization includes:

  • Using bulky ligands (e.g., XPhos) to stabilize intermediates.
  • Adjusting stoichiometry of coupling partners (e.g., 1.2:1 ratio of bromopyridine to piperidine derivative).
  • Employing microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How can contradictory data on biological activity be resolved for structurally similar piperidine derivatives?

  • Methodological Answer : Contradictions often stem from variations in assay conditions. Standardized protocols (e.g., fixed pH, temperature, and cell lines) are essential. For example, tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate showed divergent receptor binding in different studies due to buffer pH differences (4.6 vs. 7.4). Replicating assays under harmonized conditions and validating with orthogonal techniques (e.g., surface plasmon resonance) resolve discrepancies .

Q. What analytical techniques are used to assess the compound’s pharmacokinetic properties?

  • Methodological Answer : In vitro metabolic stability is evaluated using liver microsomes and LC-MS to track parent compound depletion. Plasma protein binding assays (e.g., equilibrium dialysis) quantify free fraction availability. For in vivo studies, radiolabeled analogs (e.g., 14^{14}C-labeled methyl groups) enable tracking of distribution and excretion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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